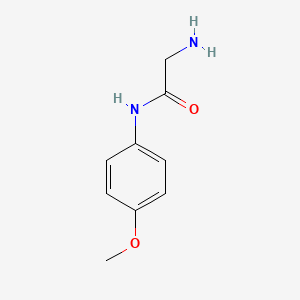

2-amino-N-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-amino-N-(4-methoxyphenyl)acetamide” is an organic compound that belongs to the class of phenylacetamides . These are amide derivatives of phenylacetic acids . It has a molecular weight of 180.21 .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H12N2O2 . The InChI code is 1S/C9H12N2O2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique

Catalytic Hydrogenation in Dye Synthesis

2-amino-N-(4-methoxyphenyl)acetamide is used in the production of azo disperse dyes. A novel catalytic process involving Pd/C catalysts has been developed for hydrogenation, offering high activity and selectivity, essential for the efficient synthesis of these dyes (Zhang Qun-feng, 2008).

Polymer Synthesis with Pharmacological Activity

This compound is integral in the synthesis of polymeric derivatives with pharmacological properties. It has been used to create polymers supporting pharmacological residues, indicating its potential in developing novel drug delivery systems (J. S. Román & A. Gallardo, 1992).

Role in Protein Tyrosine Phosphatase 1B Inhibition

This compound derivatives have been synthesized and evaluated for their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), showing promising results in docking studies and in vivo screening for antidiabetic activity (A. Saxena et al., 2009).

Structural Studies in Anion Coordination

The compound's derivatives have been studied for their unique spatial orientations in anion coordination, providing insights into the structural aspects of amide derivatives. These studies contribute to understanding molecular interactions and self-assembly in chemical systems (D. Kalita & J. Baruah, 2010).

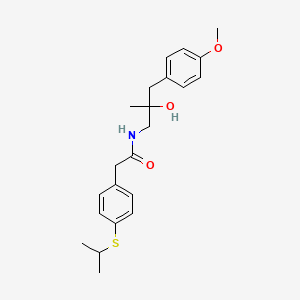

Development of β3-Adrenergic Receptor Agonists

Its derivatives have shown potential in the development of selective human β3-adrenergic receptor agonists, which are considered important for treating obesity and type 2 diabetes (T. Maruyama et al., 2012).

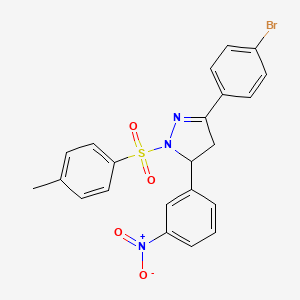

Synthesis of Nitrogen Heterocyclic Compounds

The compound is used in the synthesis of diverse nitrogen heterocyclic compounds, demonstrating its versatility as a building block in organic synthesis. This highlights its role in creating structurally diverse and biologically significant molecules (O. Farouk et al., 2021).

Chemoselective Acetylation in Antimalarial Drug Synthesis

It serves as an intermediate in the complete natural synthesis of antimalarial drugs, showcasing its importance in the development of life-saving medications (Deepali B Magadum & G. Yadav, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-amino-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVJTZKUNOKGPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2761559.png)

![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole](/img/structure/B2761568.png)

![2-Chloro-N-[1-(7H-purin-6-yl)piperidin-4-yl]propanamide](/img/structure/B2761570.png)

![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761572.png)